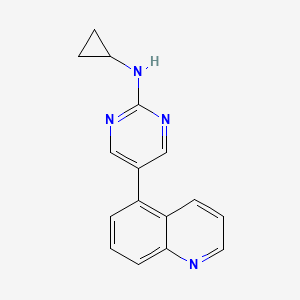![molecular formula C16H18F2N8 B6457801 4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2548990-93-6](/img/structure/B6457801.png)
4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of triazolopyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied . The vast majority of biologically active TPs and their dihydro[1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . In the majority of the cases, the reaction proceeds under the conditions of acidic catalysis .科学的研究の応用
Herbicide Synthesis: Sulfentrazone Intermediate
4-(Difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine: serves as a crucial intermediate in the synthesis of the herbicide Sulfentrazone. Here’s how it contributes:
Synthesis: The compound undergoes nitration to produce the intermediate. Traditionally, batch reactors required large amounts of sulfuric acid, leading to waste acid. The use of continuous flow microreactors significantly improves efficiency and yield. The optimized conditions include a flow rate of 60 mL/min, a nitrate-to-sulfur mixed acid ratio of 1:6, a nitric acid-to-raw material ratio of 1.1:1, a reaction temperature of 60°C, and a residence time of 30 s. The product can be obtained with a remarkable 97% yield .
Molecular Docking and Drug Development
Computational studies play a vital role in drug discovery. Researchers have explored the binding interactions of 4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine with protein targets. These findings guide experimental investigations and aid in developing therapeutic drugs or modulators. For instance, protein 3LN1 has been a focus .
Anticancer Properties
The compound’s structural features make it interesting for anticancer research. In related pyrazolo[3,4-d]pyrimidine derivatives, some compounds exhibit superior cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116, and HepG-2) compared to the reference drug sorafenib .
作用機序
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine core have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to interact with their targets through allosteric binding . This interaction can lead to changes in the target’s conformation and function, potentially affecting downstream cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity, suggesting potential bioavailability
Result of Action
Similar compounds have displayed moderate antiproliferative activities against cancer cells , suggesting potential therapeutic applications in oncology.
特性
IUPAC Name |
7-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N8/c1-10-7-14(26-16(21-10)19-9-20-26)25-5-3-24(4-6-25)13-8-12(15(17)18)22-11(2)23-13/h7-9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQBNFDVOALOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}pyridine](/img/structure/B6457724.png)
![6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457728.png)
![2,4,5-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457734.png)
![9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6457738.png)
![tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B6457747.png)
![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)
![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)
![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)
![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B6457816.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)